1,3-プロパンジオール、2,2-ビス(ヒドロキシメチル)-、オキシランとのポリマー

説明

Synthesis Analysis

The synthesis of these polymers typically involves copolymerization processes where bis(hydroxymethyl)propane-1,3-diyl units are used as a monomer along with oxirane compounds. These processes can result in the formation of thermoset polyesters when conditions such as temperature and time are carefully controlled. The synthesis of related polymers has been explored through reactions like thermal transesterification, offering insights into the controlled creation of rigid, adhesive thermosets (Kriegel et al., 1998).

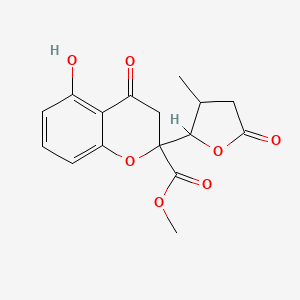

Molecular Structure Analysis

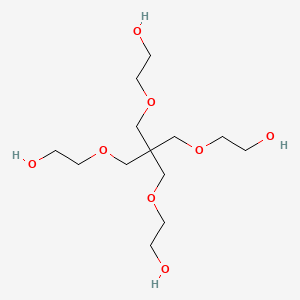

The molecular structure of these polymers is characterized by the presence of bis(hydroxymethyl)propane-1,3-diyl structural units along with oxirane rings. The structure significantly influences the material's properties, such as crystallinity and solubility. For example, studies on similar compounds have shown how hydrogen bonding can influence the molecular arrangement and physical properties (Fernandes et al., 2002).

Chemical Reactions and Properties

These polymers can undergo various chemical reactions, including crosslinking and chain extension, which are fundamental in tailoring the polymers' properties for specific applications. The introduction of oxirane rings allows for further functionalization and crosslinking, enhancing the material's mechanical and thermal properties. Research has delved into the enzymatic synthesis of biobased polyesters, showcasing the versatility of such polymers in creating materials with desired chemical and physical properties (Jiang et al., 2014).

科学的研究の応用

樹脂用途向けバイオベースポリエステル

1,3-プロパンジオールは、樹脂用途向けバイオベースポリエステルの製造に使用されます . これらの樹脂は、コーティングやラジカル硬化性ポリマー、特に木材や粉体コーティング、成形材料、UV硬化用途など、数多くの用途に重要な原料です .

ポリウレタンとポリカーボネートの前駆体

ポリエステル樹脂から誘導されたポリオールには、1,3-プロパンジオールが含まれ、ポリウレタンとポリカーボネートの合成の前駆体です .

石油化学ジオールの代替品

1,3-プロパンジオールは、現在ほとんどの樹脂用途でジオールとして使用されている、1,6-ヘキサンジオールやネオペンチルグリコールなどの石油化学ジオールの貴重な代替品になる可能性があります .

プラスチック用途向け高分子量ポリエステル

1,3-プロパンジオールは、プラスチック用途向け高分子量ポリエステルに使用されています . 1,3-プロパンジオールから誘導されたこれらのポリエステルは、耐候性試験で有意な性能差を示しており、参照として使用された純粋なアクリル樹脂を凌駕しています .

ハイパーブランチポリエステル

2,2-ビス(ヒドロキシメチル)プロピオン酸由来のAB2モノマーは、銅(I)触媒によるアジド-アルキン環状付加(CuAAC反応)を通じて重合して、ハイパーブランチポリマーを生成することができます . これらのポリマーは、触媒、生体材料、マイクロエレクトロニクス、ナノメディシンなどの用途に潜在的な可能性を秘めています .

低粘度コーティング

ハイパーブランチポリマーの低相対粘度は、同等の分子量の線状高分子類似体と比較して、塗料やニスなどの用途に非常に役立ちます . 線状ポリマーの代わりに、低粘度の球状ポリマーを使用すると、商業化のために製品中の揮発性有機化合物(VOC)の量を削減するという明確な利点が得られます .

作用機序

Target of Action

It’s known that this compound is used in the synthesis of other complex polymers , suggesting that its primary role may be as a building block in polymer chemistry.

Mode of Action

It’s known that this compound is a trifunctional aliphatic glycidyl ether epoxide monomer , which suggests that it can react with a variety of nucleophiles, leading to the formation of complex polymeric structures.

Biochemical Pathways

Given its role in polymer synthesis , it’s likely that it participates in the polymerization reactions that lead to the formation of complex polymeric structures.

Result of Action

It’s known that it can be used to improve the chemical resistance of certain materials , suggesting that it may alter the physical and chemical properties of these materials.

Action Environment

It’s known that it should be handled in a well-ventilated place and avoid formation of dust and aerosols , suggesting that its stability and efficacy may be affected by environmental conditions such as ventilation and dust levels.

特性

IUPAC Name |

2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O8/c14-1-5-18-9-13(10-19-6-2-15,11-20-7-3-16)12-21-8-4-17/h14-17H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQXXKCYECDESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCO)(COCCO)COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310519 | |

| Record name | Ethoxylated pentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42503-45-7, 30599-15-6 | |

| Record name | Ethoxylated pentaerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42503-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxylated pentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

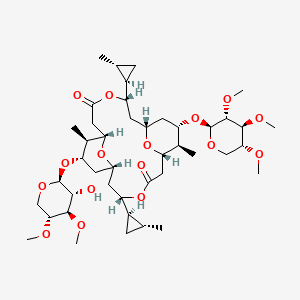

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1260400.png)

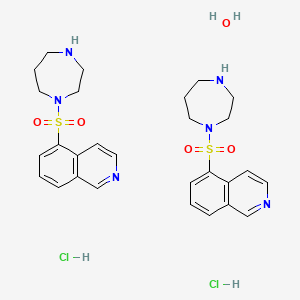

![2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic acid [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl ester](/img/structure/B1260417.png)